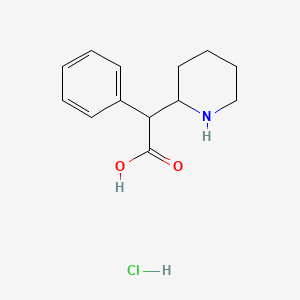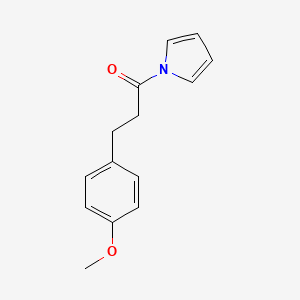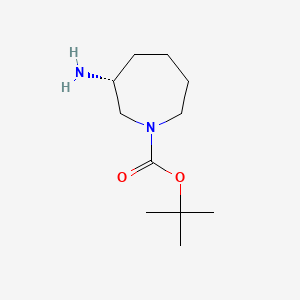
Acide 2-phényl-2-(pipéridin-2-yl)acétique chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Applications De Recherche Scientifique
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Mécanisme D'action
Target of Action
It is known that this compound is a piperidine derivative , and piperidine derivatives are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known to be useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . This suggests that it may interact with its targets to form a ternary complex, leading to the degradation of specific proteins .
Biochemical Pathways
As a piperidine derivative, it may be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The pharmacokinetics of dl-erythro ritalinic acid hydrochloride, a related compound, has been studied . It was found that the compound exhibits enantioselective pharmacokinetics, with a marked individual variability in the dose-response . This suggests that the pharmacokinetics of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride may also exhibit similar characteristics.
Result of Action
As a component used in protac development, it may contribute to the targeted degradation of specific proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions or by using carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride may involve large-scale hydrogenation and carboxylation reactions using optimized catalysts and reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- alpha-Phenyl-2-piperidineacetic acid hydrochloride
Uniqueness
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its use as a semi-flexible linker in PROTAC development highlights its importance in targeted protein degradation, a novel approach in drug discovery and development .
Propriétés
Numéro CAS |
19130-92-8 |
|---|---|
Formule moléculaire |
C13H18ClNO2 |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12+;/m1./s1 |
Clé InChI |
SCUMDQFFZZGUQY-LYCTWNKOSA-N |
SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
SMILES isomérique |
C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O.Cl |
SMILES canonique |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Synonymes |
(2R,αS)-rel-α-Phenyl-2-piperidineacetic Acid Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)



